molecular formula C16H26N4O2 B6449900 tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2549045-14-7

tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6449900
CAS No.: 2549045-14-7
M. Wt: 306.40 g/mol
InChI Key: NSHATKPJZOCRRL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a piperazine ring, a privileged scaffold frequently found in FDA-approved drugs, which is protected by a tert-butoxycarbonyl (Boc) group . The Boc protecting group is instrumental in synthetic chemistry, as it enhances the compound's stability and solubility for handling during reactions, and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . This makes the compound an essential building block for the synthesis of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients (APIs).Piperazine derivatives are of significant interest in medicinal chemistry due to their versatile roles in optimizing the physicochemical properties of a molecule and serving as a spacer to correctly position pharmacophoric groups for target interaction . Structurally similar Boc-protected piperazine compounds are recognized as key intermediates in the synthesis of targeted cancer therapies, such as the CDK4/6 inhibitors Palbociclib and Ribociclib . The pyrimidine moiety present in this compound is a common heterocycle in bioactive molecules, contributing to a wide range of pharmacological activities, including antiviral, antitumor, and antimicrobial effects . Researchers can leverage this compound to develop novel chemical entities, with potential applications in hit-to-lead optimization and the construction of targeted compound libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11-12(2)17-13(3)18-14(11)19-7-9-20(10-8-19)15(21)22-16(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHATKPJZOCRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,5,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the trimethylpyrimidinyl moiety is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or THF under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents such as DMF or DMSO, often at elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of the piperazine or pyrimidine rings.

    Reduction: Reduced forms of the pyrimidine or piperazine rings.

    Substitution: Derivatives with new functional groups replacing the tert-butyl or trimethylpyrimidinyl moieties.

Scientific Research Applications

Chemistry: tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and mechanisms of action of piperazine-containing drugs.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its reactivity and stability make it a valuable component in the formulation of agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The trimethylpyrimidinyl moiety may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate with structurally related piperazine-1-carboxylate derivatives reported in the literature. Key differences in substituents, synthetic routes, stability, and biological activity are highlighted:

Compound Substituent Features Synthesis Method Biological Activity/Application Stability Notes Reference
This compound 2,5,6-Trimethylpyrimidine (electron-rich heterocycle) Likely nucleophilic substitution or Buchwald-Hartwig coupling (hypothetical) Not reported in evidence; pyrimidines commonly target kinases or nucleic acid-binding proteins Expected stable under neutral conditions; Boc cleavage under acidic conditions N/A
tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridine (π-deficient heterocycle with electron-withdrawing groups) Bromination with NBS followed by cyanation Intermediate for cell-active probes; cyano group enhances polarity Stable in DMF and during bromination reactions
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate 4-Aminophenyl (electron-donating group) Copper-catalyzed amination with 4-iodo-2-methyl-6-nitroaniline Intermediate for bioactive benzimidazoles; amino group facilitates further functionalization Degrades in simulated gastric fluid (acid-sensitive)
tert-butyl 4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxylate Chloro, fluoro, and trifluoromethyl groups (electron-withdrawing) Multi-step sulfonylation and cyclization Herbicidal agent; fluorinated groups enhance membrane permeability Stable in neutral media but prone to hydrolysis under strongly acidic/basic conditions
tert-butyl 4-[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methylpiperazine-1-carboxylate Imidazothiazole (fused bicyclic heterocycle with amino group) Condensation with cyclopentanone and piperidine Antiplasmodial agent; imidazothiazole enhances DNA intercalation Stable in organic solvents; amino group may oxidize under harsh conditions
tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidine (saturated six-membered ring with basic nitrogen) Reductive amination with tert-butyl piperazine-1-carboxylate CNS-targeting intermediate; piperidine enhances blood-brain barrier penetration Boc group stable in physiological pH; susceptible to acidic cleavage

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: Electron-rich substituents (e.g., methyl groups on pyrimidine) enhance lipophilicity and metabolic stability but may reduce solubility . Electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve polarity and binding affinity but increase susceptibility to hydrolysis . Acid-sensitive groups (e.g., Boc, aryl amines) limit oral bioavailability unless formulated for controlled release .

Synthetic Accessibility :

  • Bromination and cyanation (e.g., ) are reliable for introducing functional handles for further derivatization.
  • Copper-catalyzed amination () offers cost-effective routes to arylpiperazine intermediates.

Biological Relevance :

  • Pyrimidine and pyridine derivatives () are prevalent in kinase inhibitor design.
  • Imidazothiazoles and fused heterocycles () show promise in anti-infective drug discovery.

Computational and Structural Analysis :

  • Tools like Mercury () and SHELX () enable precise analysis of crystal packing and hydrogen-bonding patterns, critical for optimizing solid-state stability.

Biological Activity

Tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a tert-butyl group and a pyrimidine derivative. Its molecular formula is C15H22N4O2C_{15}H_{22}N_4O_2, and it presents a unique structural configuration that enhances its biological activity.

Biological Activities

Research has shown that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties : The compound may serve as an intermediate in the synthesis of anticancer drugs. For instance, related compounds have been linked to the development of targeted therapies for breast cancer, particularly Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer .
  • Neuroactivity : Certain analogs have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Inhibition : Similar compounds have been identified as inhibitors of specific receptors involved in various diseases. For example, they may act on serotonin or dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

Several studies illustrate the compound's efficacy:

  • A study examining the cytotoxic effects of related piperazine derivatives found that some exhibited IC50 values below 50 µM against various cancer cell lines, suggesting significant anticancer potential .
  • Another investigation into the antiviral properties of heterocyclic compounds revealed that certain derivatives could inhibit viral replication effectively, showcasing their potential as therapeutic agents against viral infections .

Data Summary

The following table summarizes key findings regarding the biological activities associated with related compounds:

Compound Name Biological Activity IC50/EC50 Values Notes
RibociclibAnticancerIC50 ~ 0.5 µMTargeted therapy for breast cancer
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridineAntimicrobialIC50 ~ 10 µMEffective against bacterial strains
Various piperazine derivativesNeuroactiveIC50 < 50 µMPotential for neurological applications

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A representative approach includes:

Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 4-chloro-2,5,6-trimethylpyrimidine) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 80–100°C for 12–24 hours .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the pure product.
Optimization Strategies:

  • Use Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) for sterically hindered pyrimidines .
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) to minimize byproducts .
  • Adjust stoichiometry (1:1.2 molar ratio of piperazine to pyrimidine) to drive completion .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Technique Purpose Key Data Reference
¹H/¹³C NMR Confirm connectivityPeaks for tert-butyl (δ ~1.4 ppm), piperazine (δ ~3.4–3.6 ppm), pyrimidine (δ ~6.8–7.2 ppm)
HPLC Purity assessment≥95% purity (C18 column, acetonitrile/water gradient)
Mass Spectrometry Molecular ion verification[M+H]⁺ at m/z ~362.2 (calculated)
X-ray Crystallography Absolute configurationUnit cell parameters (e.g., monoclinic, P21/n space group)

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) vs. static crystal packing. Strategies include:

Variable-Temperature NMR: Identify conformational flexibility by observing peak splitting or coalescence at different temperatures (e.g., 25°C to −40°C) .

DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray bond lengths/angles to validate intramolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

Powder XRD: Confirm bulk crystallinity if single-crystal data conflicts with solution-phase spectra .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?

Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:

Pyrimidine Modifications:

  • Replace methyl groups with halogens (e.g., Cl, F) to alter electron density and receptor binding .
  • Introduce amino or hydroxyl groups to enable hydrogen bonding with biological targets (e.g., enzymes) .

Piperazine Functionalization:

  • Substitute tert-butyl with acyl groups to modulate lipophilicity and blood-brain barrier penetration .

Biological Assays:

  • Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cellular Uptake: Track radiolabeled derivatives (³H or ¹⁴C) in cancer cell lines via scintillation counting .

Q. How can reaction mechanisms for key transformations (e.g., piperazine-pyrimidine coupling) be experimentally validated?

Methodological Answer: Mechanistic studies use isotopic labeling and kinetic analysis:

Isotopic Tracing: Synthesize deuterated pyrimidine (e.g., 4-Cl-2,5,6-(CD₃)₃-pyrimidine) and monitor H/D exchange via ²H NMR .

Kinetic Profiling: Conduct time-resolved reaction monitoring (e.g., in situ IR or LC-MS) to identify intermediates (e.g., SNAr transition states) .

Computational Modeling: Simulate reaction pathways (Gaussian 16, transition state theory) to predict rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer: Solubility discrepancies often stem from polymorphic forms or solvent impurities. Resolve via:

DSC/TGA: Identify polymorphs by comparing melting points and decomposition profiles .

Solvent Screening: Test solubility in rigorously dried vs. hydrated solvents (e.g., DMSO-d₆) using ¹H NMR integration .

Hansen Solubility Parameters: Calculate HSPs (δD, δP, δH) to rationalize solvent compatibility .

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